Einecs 259-473-9
Description
Structure
3D Structure of Parent
Properties
CAS No. |
65104-38-3 |
|---|---|
Molecular Formula |
C16H38NO6P |
Molecular Weight |
371.45 g/mol |
IUPAC Name |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
InChI Key |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65104-38-3 65104-39-4 |
Origin of Product |
United States |
Environmental Transformation and Degradation Pathways of Decamethylcyclopentasiloxane Ec 259 473 9
Atmospheric Fate and Photo-oxidation Kinetics of Decamethylcyclopentasiloxane
The atmosphere is a primary receptacle for D5, where it undergoes significant degradation. acs.org An estimated 90% of D5 used in personal care products evaporates and enters the atmosphere. oup.com Atmospheric emissions of D5 in the Northern Hemisphere have been estimated at 30,000 tonnes per year. wikipedia.org
The principal degradation pathway for D5 in the atmosphere is through oxidation initiated by photochemically produced hydroxyl (OH) radicals. canada.canih.gov This reaction is considered the most critical fate process for D5 in the air, as it does not readily degrade through direct photolysis or reaction with other atmospheric photo-oxidative species. ca.gov The reaction with OH radicals leads to the abstraction of a hydrogen atom from one of the methyl groups on the siloxane ring. researchgate.net This process transforms D5 into smaller, more water-soluble molecules called silanols, and ultimately to carbon dioxide, water, and silicon dioxide. canada.ca The atmospheric lifetime of D5 is estimated to be between 3.5 and 10 days, depending on the concentration of OH radicals. nih.govresearchgate.net
The rate constants for the reaction of D5 with OH radicals have been determined in various studies. These values are crucial for modeling the atmospheric persistence of the compound.
Table 1: Rate Constants for the Reaction of D5 with OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | (2.6 ± 0.3) x 10⁻¹² | acs.org |
| 297 ± 3 | Not specified | researchgate.net |
| Not specified | 2.2 x 10⁻¹² | copernicus.org |
Direct photolysis, or degradation by direct absorption of sunlight, is not a significant removal process for D5 in the atmosphere. ca.govresearchgate.net However, indirect photolysis, driven by the reaction with OH radicals, is the main degradation route. canada.ca The oxidation of D5 by OH radicals leads to the formation of various byproducts. The initial products are silanols, which are more water-soluble than D5 itself. canada.cacopernicus.org Further oxidation can lead to the formation of smaller silanols, and eventually, the complete mineralization to silicon dioxide (SiO₂), water (H₂O), and carbon dioxide (CO₂). copernicus.org Studies have also identified formaldehyde (B43269) (HCHO) and formic acid (HCOOH) as significant volatile oxidation products. copernicus.org Under certain conditions, the oxidation of D5 can lead to the formation of secondary organosiloxane aerosols (SOSiA). copernicus.orgcopernicus.org
Radical-Initiated Oxidation Mechanisms in the Troposphere
Aquatic Biotransformation and Hydrolysis of Decamethylcyclopentasiloxane
When released into aquatic environments, D5 primarily partitions to sediment due to its high affinity for organic carbon. su.seindustrialchemicals.gov.au Its transformation in water is influenced by both biological and non-biological processes.
Studies on the microbial degradation of D5 indicate that it is not readily biodegradable in water. su.secanada.ca A 28-day ready-biodegradability test showed very limited biodegradation (0.14%). canada.cacanada.ca This suggests that microbial action is not a significant pathway for the removal of D5 from aquatic systems. However, some studies suggest that degradation in sediment may not be purely abiotic, indicating some potential for microbial involvement under those conditions. pops.int
D5 undergoes abiotic hydrolysis in water, a process where the molecule is broken down by reacting with water. The rate of hydrolysis is dependent on both pH and temperature. su.se The process is slowest at a neutral pH and accelerates under both acidic and alkaline conditions. su.se Lower temperatures also decrease the rate of hydrolysis. su.se The primary hydrolysis product is believed to be dimethylsilanediol (B41321), which can further degrade. su.se
The half-life of D5 due to hydrolysis varies significantly with environmental conditions.
Table 2: Hydrolysis Half-life of D5 under Different Conditions
| pH | Temperature (°C) | Environment | Half-life (days) | Reference |
| 7 | 12 | Freshwater | 315 | su.se |
| 8 | 9 | Marine water | 64 | su.se |
| 7 | 25 | Not specified | 70.4 | silicones.eu |
| Not specified | 5-10 | Canadian water | up to 733 | canada.cacanada.ca |
Microbial Degradation Mechanisms in Freshwater and Marine Systems
Terrestrial and Sediment Biogeochemistry of Decamethylcyclopentasiloxane
In terrestrial environments, D5 is expected to adsorb to soil particles, which reduces its volatility. ca.gov The degradation of D5 in soil is primarily an abiotic process catalyzed by clay minerals. industrialchemicals.gov.au This process involves the hydrolytic cleavage of the siloxane ring to form linear dimethylsiloxane diols, which are then further hydrolyzed to dimethylsilanediol. industrialchemicals.gov.au Consequently, D5 is not considered persistent in soil. canada.cacanada.ca
In contrast, D5 shows high persistence in sediment. su.se Estimated degradation half-lives in sediment are very long, ranging from over 1200 to 3100 days, and are expected to be even longer at lower temperatures. su.se This high persistence in sediment means that D5 meets the criteria for being a persistent (P) and very persistent (vP) substance in this environmental compartment. su.se
Table 3: Degradation Half-life of D5 in Sediment
| Condition | Temperature (°C) | Half-life (days) | Reference |
| Aerobic | 24 | >1200 | su.se |
| Anaerobic | 24 | >3100 | su.se |
Soil Microbial Community Interactions and Degradation Potentials
The degradation of D5 in the terrestrial environment is influenced by both abiotic and biotic factors. While abiotic degradation, particularly clay-catalyzed hydrolysis, is a significant pathway in soil, evidence suggests that microbial communities also play a role in its transformation. canada.cacanada.ca The primary abiotic degradation product of D5 in soil is dimethylsilanediol. canada.cacanada.ca
Research indicates that the degradation of D5 in non-sterilized sediment is notably faster than in sterilized samples, pointing to the contribution of microbial activity to its breakdown. pops.int However, studies focusing specifically on the microbial degradation of D5 in soil have shown limited biodegradation. For instance, a 28-day ready-biodegradability test using an activated sewage sludge inoculum resulted in only 0.14% biodegradation of D5. canada.ca This suggests that while microorganisms may contribute to the transformation of D5, it is not readily biodegradable. canada.ca
Table 1: Degradation Half-life of Decamethylcyclopentasiloxane (D5) in Soil
| Soil Condition | Half-life (days) | Reference |
|---|---|---|
| Air-dried soil | Rapid hydrolysis | pops.int |
| Wahiawa soil | 0.08 | pops.int |
| General Soil (32% RH) | 1.48 | pops.int |
| General Soil (100% RH) | 119.5 | pops.int |
This table presents data on the degradation half-life of D5 under various soil conditions, highlighting the influence of moisture content on its persistence.
Anaerobic Transformation Processes in Sedimentary Environments
In anaerobic sedimentary environments, the transformation of D5 proceeds slowly, leading to its classification as a persistent substance in this compartment. canada.casu.se Studies have determined long degradation half-lives for D5 under anaerobic conditions.
A key study on the transformation of ¹⁴C-labeled D5 in aquatic sediment systems provided specific half-life estimates. upc.edu Under anaerobic conditions at 24°C, the degradation half-life was estimated to be 3100 days in biotic sediment and 800 days in sterile sediment. pops.intupc.edu This counterintuitive finding, where degradation is slower in the presence of microbial life, suggests that the primary anaerobic transformation pathway may be abiotic, and microbial activity might inhibit this process or that the experimental conditions in the sterile setup favored a faster abiotic degradation pathway.
The major degradation products identified under both aerobic and anaerobic conditions are dimethylsilanediol and other non-extractable silanols. pops.int The minimal generation of carbon dioxide and methane (B114726) indicates that complete mineralization of D5 or its initial degradation products is a very slow process in anaerobic sediments. pops.int
Sulfate-reducing bacteria are known to play a significant role in the anaerobic degradation of various organic compounds in sediments. nih.gov However, their specific role in the transformation of D5 has not been extensively detailed. The general mechanism for anaerobic degradation of complex organic molecules often involves initial activation reactions followed by breakdown into simpler compounds. researchgate.net For D5, hydrolysis of the siloxane bonds is a critical step in its degradation pathway.
Table 2: Anaerobic Transformation Half-life of Decamethylcyclopentasiloxane (D5) in Sediment
| Sediment Condition | Temperature (°C) | Half-life (days) | Reference |
|---|---|---|---|
| Biotic, Anaerobic | 24 | 3100 | pops.intupc.edu |
| Sterile, Anaerobic | 24 | 800 | upc.edu |
| Realistic Canadian Sediment | 5-25 | 49 - 588* | canada.cacanada.ca |
*Based on information from a structurally similar analogue, D4.
This table summarizes the half-life of D5 in anaerobic sediment conditions, showing its high persistence.
Environmental Transport and Partitioning Dynamics of Decamethylcyclopentasiloxane Ec 259 473 9
Inter-compartmental Exchange Processes
The movement of D5 between different environmental compartments—air, water, and soil—is a key aspect of its environmental behavior. These exchange processes are driven by the compound's inherent properties and environmental conditions.
Due to its high vapor pressure and low water solubility, D5 exhibits a strong tendency to volatilize from water and soil into the atmosphere. oup.comsu.se This process is a primary pathway for its release into the air. oup.com It is estimated that approximately 90% of D5 used in personal care products evaporates and enters the atmosphere. oup.comoup.com
The volatilization half-life of D5 from water has been modeled to be as short as 2 hours in a river and 183 hours in a shallow lake. su.se In moist soils, such as those amended with sewage sludge, volatilization is also a major loss process, with estimates suggesting that around 71% of the D5 mass fraction will partition to the air. canada.ca However, the rate of volatilization can be attenuated by the compound's tendency to adsorb to soil particles. nih.gov
Table 1: Modeled Volatilization Half-life of D5 from Water
| Aquatic System | Modeled Half-life |
|---|---|
| River | 2 hours |
| Shallow Lake | 183 hours |
Data sourced from a 2009 environmental assessment report. su.se
Once in the atmosphere, D5 is subject to long-range transport. su.senih.gov However, its potential for deposition back to terrestrial and aquatic surfaces is considered low. su.senih.gov This is attributed to its high air-water partition coefficient (KAW) and relatively low octanol-air partition coefficient (KOA). su.seoup.com The high KAW indicates a strong preference for the atmospheric phase over aquatic systems. oup.comsu.se
The primary removal mechanism for D5 in the atmosphere is not deposition but degradation through reactions with hydroxyl (OH) radicals. su.seacs.org Laboratory studies have estimated the atmospheric half-life of D5 to be about 10 days due to these photochemical reactions. su.se While D5 can be transported to remote regions like the Arctic, modeling studies indicate that its deposition potential in these areas is 4 to 5 orders of magnitude lower than that of classic persistent organic pollutants (POPs). nih.gov The oxidation of D5 by OH radicals leads to the formation of silanols, which are more water-soluble and can be removed from the atmosphere through wet deposition. copernicus.org
Volatilization from Aqueous and Terrestrial Phases
Sorption and Desorption Behavior in Environmental Matrices
The interaction of D5 with solid and dissolved phases in soil and water significantly influences its mobility and bioavailability.
D5 has a strong affinity for organic matter, leading to significant sorption in soils and sediments. su.se This is quantified by the organic carbon-water (B12546825) partition coefficient (KOC). Batch equilibrium studies have determined average sorption log KOC values for D5 to be around 5.17. researchgate.netresearchgate.net More recent studies using a batch equilibrium method measured log KOC values between 5.5 and 6.1 at 25°C. nih.gov
The sorption process for D5 in soils is rapid, typically reaching equilibrium within 24 hours. researchgate.netresearchgate.net Desorption is also a very rapid process, with equilibrium being re-established within an hour. researchgate.netresearchgate.net The linear nature of the sorption isotherms suggests that partitioning into organic matter is the dominant mechanism. researchgate.netresearchgate.netscience.gov While D5 adsorbs strongly, this is counteracted by its high volatility, which remains a significant removal mechanism even with strong sorption. researchgate.net
Table 2: Measured Sorption Coefficients for D5
| Study Method | Sorbent | Log KOC |
|---|---|---|
| Batch Equilibrium | Various UK Soils | 5.17 |
| Batch Equilibrium | Soil and Sediments | 5.5 - 6.1 (at 25°C) |
| Dynamic Purge-and-Trap | River Water Particulates | 5.8 - 6.33 |
| Purge-and-Trap | Freshwater Sediment | 6.12 |
Data compiled from various research studies. researchgate.netresearchgate.netnih.govnih.gov
In aquatic environments, D5 not only sorbs to suspended particulate matter but also partitions to dissolved organic carbon (DOC). oup.comacs.org This interaction can influence its fate, for instance by hindering volatilization from the water column. researchgate.net The partition ratio between DOC and water (KDOC) is a key parameter for understanding this process. acs.org
Measurements using a purge-and-trap method determined a log KDOC value of 6.13 for D5 with humic acid. nih.gov The presence of DOC increases the total concentration of D5 that can be present in water above its true dissolved-phase solubility limit. oup.com For example, in river water with a DOC concentration of 10 mg/L, it's estimated that 60% of the total D5 concentration would be in a sorbed form. oup.com This partitioning behavior is critical for accurately modeling the residence time and fate of D5 in lakes and rivers. acs.org
Adsorption to Organic Carbon and Mineral Surfaces in Soils and Sediments
Long-Range Environmental Transport Modeling and Validation for Cyclic Volatile Methylsiloxanes
Multimedia environmental models are essential tools for understanding the long-range transport potential (LRTP) of substances like D5. Several models, including the OECD LRTP Tool, Globo-POP, and the Danish Eulerian Hemispheric Model (DEHM), have been used to assess the fate of cVMS. oup.comcanada.canih.govcopernicus.org
Validation of these models is achieved by comparing their predictions with real-world monitoring data. Model simulations of D5 concentrations in the atmosphere have shown very good agreement with concentrations measured in ambient air across the Northern Hemisphere. su.seacs.org For example, the DEHM model accurately predicted the high pg m-3 to low ng m-3 concentrations observed at a rural site in Sweden. acs.org Similarly, the Community Multiscale Air Quality (CMAQ) model results agreed with measured concentrations in New York City. nih.gov However, some field data suggest that empirical characteristic travel distances might be smaller than model estimates and that there may be additional atmospheric removal processes not yet accounted for in the models. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym | CAS Number |
|---|---|---|
| Decamethylcyclopentasiloxane | D5, Einecs 259-473-9 | 541-02-6 |
| Octamethylcyclotetrasiloxane | D4 | 556-67-2 |
| Dodecamethylcyclohexasiloxane | D6 | 540-97-6 |
| Dimethylsilanediol (B41321) | - | 1066-42-8 |
| Silicic acid | - | 7699-41-4 |
| Polydimethylsiloxane | - | 63148-62-9 |
| Hexamethylcyclotrisiloxane | D3 | 541-05-9 |
| Hexamethyldisiloxane | L2 | 107-46-0 |
| Octamethyltrisiloxane | L3 | 107-51-7 |
| Decamethyltetrasiloxane | L4 | 141-62-8 |
| Dodecamethylpentasiloxane | L5 | 141-63-9 |
| Tetradecamethylhexasiloxane | L7 | 107-53-9 |
| 1,4-Dichlorobenzene | 1,4-DCB | 106-46-7 |
Bioaccumulation and Trophic Transfer Research for Decamethylcyclopentasiloxane Ec 259 473 9
Bioaccumulation Potential in Aquatic Biota
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues.
Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Derivation Methodologies
The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from water, while the Bioaccumulation Factor (BAF) considers all routes of exposure, including diet.
A reliable steady-state BCF value of 7,060 for fathead minnows has been determined in a study following appropriate protocols. pops.int Another study reported a kinetic BCF value of 13,000 for the same species. pops.int Laboratory studies using non-radiolabeled D5 have reported BCF values in fish ranging from 1,040 to 4,920 L/kg wet weight. researchgate.net In contrast, an experiment using C14 radio-labeled D5 found BCF values between 5,900 and 13,700 L/kg wet weight. researchgate.net According to the UK Environment Agency, the most reliable BCF for D5 in fish is 7,060. su.se This value exceeds the bioaccumulative (B) and very bioaccumulative (vB) criteria set by REACH, which are 2,000 and 5,000, respectively. su.se
The BAF is the ratio of the chemical's concentration in the organism to its concentration in the surrounding medium. canada.ca Modeled BAF data for D5 have been generated, with one model deriving a BAF of 34,670 L/kg. ca.gov
| Species | BCF (L/kg ww) | BAF (L/kg) | Study Type | Reference |
| Fathead Minnow | 7,060 | Steady-state | pops.int | |
| Fathead Minnow | 13,000 | Kinetic | pops.int | |
| Various Fish Species | 1,040 - 4,920 | Laboratory (non-radiolabeled) | researchgate.net | |
| Various Fish Species | 5,900 - 13,700 | Laboratory (C14 radio-labeled) | researchgate.net | |
| Fish | 7,060 | su.se | ||
| Fish | 34,670 | Modeled | ca.gov |
Trophic Transfer Dynamics in Food Webs
Trophic transfer is the movement of a substance from one trophic level to the next in a food web.
Biomagnification Assessment across Aquatic and Terrestrial Trophic Levels
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Trophic Magnification Factors (TMFs) are used to quantify this phenomenon; a TMF greater than 1 indicates biomagnification.
Studies on D5 have shown variable TMFs. su.se In a marine food web in northern China, D5 showed a potential for trophic magnification with a TMF of 1.77. acs.org However, in the marine food webs of the Inner and Outer Oslofjord, Norway, TMFs for D5 were less than 1.0, suggesting trophic dilution rather than magnification. nih.govcristin.no Similarly, most laboratory experiments and field studies have not observed biomagnification of D5. researchgate.net In a study on rainbow trout, the lipid-normalized biomagnification factor (BMFL) for D5 was 0.78 kg-lipid kg-lipid⁻¹, which is below the threshold for biomagnification. acs.org
| Food Web Location | TMF | Observation | Reference |
| Northern China (Marine) | 1.77 | Trophic Magnification | acs.org |
| Oslofjord, Norway (Marine) | < 1.0 | Trophic Dilution | nih.govcristin.no |
| Lake Mjøsa, Norway | Variable | cefic-lri.org | |
| Rainbow Trout (Lab) | 0.78 (BMFL) | No Biomagnification | acs.org |
Role of Lipid Content in Decamethylcyclopentasiloxane Accumulation
Lipid content in an organism is a crucial factor in the accumulation of hydrophobic substances like D5. It is generally assumed that for nonionic hydrophobic organic substances, the majority of the chemical is stored in the lipids. oup.com The concentration of D5 in fish has been observed to vary with lipid content, which ranged from 0.9% to 39% in one study. oup.com
The partitioning of D5 between lipids and water is a key determinant of its bioaccumulation. The lipid-water partition coefficient (KLW) is often assumed to be equal to the octanol-water partition coefficient (KOW). oup.com However, the solubility of D5 can differ between storage lipids and membrane lipids, which can affect its distribution within an organism. oup.com The fraction of membrane lipids to total lipids varies among aquatic organisms, from about 20% in fish to 80% in some benthic invertebrates. oup.com This difference in lipid composition can influence the fugacity and activity of D5 in biota. oup.com
Compound Names
| Common Name | EINECS Number |
| Decamethylcyclopentasiloxane | 259-473-9 |
| Octamethylcyclotetrasiloxane | 209-136-7 |
| Dodecamethylcyclohexasiloxane | 208-762-8 |
Ecotoxicological Research Methodologies and Endpoints for Decamethylcyclopentasiloxane Ec 259 473 9
Aquatic Ecotoxicity Assessment
The aquatic ecotoxicity of D5 is evaluated by observing its effects on organisms representing different trophic levels: algae (producers), invertebrates (primary consumers), and fish (secondary consumers). Due to D5's low water solubility, testing methodologies are often adapted to ensure consistent exposure concentrations.
Algal Growth Inhibition Studies and Photosynthetic Efficiency
Studies on D5's effect on algae, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), are typically conducted following guidelines like OECD 201. These tests evaluate impacts on cell growth and photosynthetic activity over a period of 72 to 96 hours. Research indicates that D5 shows no significant inhibition of algal growth at concentrations up to its water solubility limit. researchgate.netcanada.ca In one study, the 96-hour EC50 (concentration causing a 50% effect) for the green alga Pseudokirchneriella subcapitata was reported as 96 µg/L, a value close to its solubility limit. ca.gov Another study using a headspace passive dosing method found no growth inhibition for Raphidocelis subcapitata when exposed to D5. researchgate.net A reliable short-term study reported an EC50 of >2.0 μg/L and a NOEC (No Observed Effect Concentration) of ≥2.0 μg/L for algae. europa.eu
Table 1: Algal Growth Inhibition Data for Decamethylcyclopentasiloxane
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata | EC50 | 96 | 96 hours | ca.gov |
| Algae | EC50 | >2.0 | Short-term | europa.eu |
| Algae | NOEC | ≥2.0 | Short-term | europa.eu |
Invertebrate Reproduction and Development Studies
Aquatic invertebrate studies, particularly with the water flea Daphnia magna, assess both acute and chronic effects on survival, reproduction, and growth. Standardized tests, such as those outlined by the OECD, are employed. Acute toxicity tests for Daphnia magna show an EC50 greater than 2.9 µg/L. pops.int Chronic studies provide more insight into sublethal effects. A 21-day study on Daphnia magna determined a No Observed Effect Concentration (NOEC) for survival, reproduction, and growth at ≥15 µg/L. pops.int Another 21-day study found an EC50 of >4.9 μg/L and a NOEC of ≥4.9 μg/L for adult mortality, reproduction, and growth. pops.int These findings suggest a lack of adverse effects at concentrations up to the water solubility limit of D5. pops.intsiaj.jp For sediment-dwelling invertebrates, the amphipod Hyalella azteca showed a 28-day LC50 of 194 mg/kg dry weight and a NOEC of 62 mg/kg dry weight. siaj.jp
Table 2: Aquatic Invertebrate Ecotoxicity Data for Decamethylcyclopentasiloxane
| Species | Endpoint | Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | Acute EC50 | >2.9 µg/L | 48 hours | pops.int |
| Daphnia magna (Water Flea) | Chronic NOEC | ≥2.9 µg/L | 21 days | pops.int |
| Daphnia magna (Water Flea) | Chronic NOEC | ≥15 µg/L | 21 days | pops.int |
| Daphnia magna (Water Flea) | Chronic NOEC | ≥4.9 µg/L | 21 days | pops.int |
| Hyalella azteca (Amphipod) | LC50 | 194 mg/kg dw | 28 days | siaj.jp |
| Hyalella azteca (Amphipod) | NOEC | 62 mg/kg dw | 28 days | siaj.jp |
| Chironomus riparius (Midge) | 10d EC50 (Growth) | 410 mg/kg | 10 days | su.se |
Fish Early Life Stage and Chronic Toxicity Assays
Fish early life stage (ELS) tests are critical for determining the chronic toxicity of substances. These assays expose fish from the egg stage through to early juvenile development, monitoring endpoints like hatching success, survival, and growth. For D5, ELS tests have been conducted on species such as rainbow trout (Oncorhynchus mykiss) and fathead minnow (Pimephales promelas). siaj.jpresearchgate.net Studies show a lack of adverse effects on egg hatching, growth, and survival in fish exposed to D5 at concentrations near its laboratory-measured water solubility limit of approximately 17 µg/L. siaj.jp A chronic study on rainbow trout reported a NOEC of ≥14 µg/L. pops.int Similarly, a 93-day ELS study with rainbow trout found a NOEC of 4.4 µg/L. researchgate.net For fathead minnows, a 35-day study determined an LC50 of >5.3 μg/L and a NOEC of ≥5.3 μg/L for mortality. pops.int
Table 3: Fish Ecotoxicity Data for Decamethylcyclopentasiloxane
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | ≥14 | - | pops.int |
| Oncorhynchus mykiss (Rainbow Trout) | ELS NOEC | 4.4 | 93 days | researchgate.net |
| Pimephales promelas (Fathead Minnow) | Acute LC50 | >16 | 96 hours | pops.int |
| Pimephales promelas (Fathead Minnow) | 35-day LC50 | >5.3 | 35 days | pops.int |
Terrestrial Ecotoxicity Assessment
The terrestrial compartment may be exposed to D5 primarily through the application of biosolids from wastewater treatment plants to agricultural land. nih.gov Research focuses on potential effects on soil-dwelling organisms and plants.
Soil Invertebrate Reproduction and Survival
Standardized toxicity tests are used to evaluate the effects of D5 on key soil invertebrates like earthworms (Eisenia andrei) and springtails (Folsomia candida). nih.gov Endpoints include survival (lethality) and reproduction (juvenile production). Studies on the earthworm Eisenia andrei showed no significant adverse effects on adult lethality, juvenile production, or individual juvenile dry mass. nih.gov A 28-day study determined an LC50 of >4074 mg/kg dry weight, and a 56-day study established a NOEC for reproduction and growth of ≥4074 mg/kg dry weight. pops.int In contrast, toxicity was observed for the springtail Folsomia candida, affecting both survival and reproduction. nih.gov
Table 4: Soil Invertebrate Ecotoxicity Data for Decamethylcyclopentasiloxane
| Species | Endpoint | Value (mg/kg dw) | Exposure Duration | Reference |
|---|---|---|---|---|
| Eisenia andrei (Earthworm) | 28-day LC50 | >4074 | 28 days | pops.int |
| Eisenia andrei (Earthworm) | 56-day NOEC | ≥4074 | 56 days | pops.int |
Terrestrial Plant Growth and Phytotoxicity Studies
Phytotoxicity studies assess the impact of D5 on plant health, measuring endpoints such as seedling emergence, shoot and root length, and biomass. nih.gov Tests have been conducted on crop species like barley (Hordeum vulgare) and red clover (Trifolium pratense). nih.gov Research showed no significant adverse effects for red clover. nih.gov However, for barley, exposure to D5 resulted in a slight reduction in root biomass at high test concentrations. nih.govnih.gov These effect concentrations were noted to be two orders of magnitude greater than measured D5 levels in soils amended with biosolids. nih.gov
Table 5: Terrestrial Plant Phytotoxicity Data for Decamethylcyclopentasiloxane
| Species | Endpoint | Result | Reference |
|---|---|---|---|
| Hordeum vulgare (Barley) | Root Biomass | Slight reduction at high concentrations | nih.govnih.gov |
Table of Compound Names
| Common Name | EINECS Number | Chemical Name |
| Decamethylcyclopentasiloxane (D5) | 259-473-9 | 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
| Octamethylcyclotetrasiloxane (D4) | 209-136-7 | 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
| Hexamethylcyclotrisiloxane (D3) | 208-765-4 | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane |
| Decamethyl tetrasiloxane | 205-491-7 | 1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane |
Mechanistic Ecotoxicology: Sub-organismal Responses to Decamethylcyclopentasiloxane
Mechanistic ecotoxicology investigates the specific biochemical and physiological processes through which a substance can exert toxic effects on an organism. For D5, research has explored several sub-organismal response pathways, including oxidative stress, endocrine disruption, and genotoxicity.
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these reactive products or repair the resulting damage. nih.govunesp.br This is a common mechanism of toxicity for many environmental pollutants, which can lead to cellular damage, including lipid peroxidation and DNA damage. kagoshima-u.ac.jpe-fas.org Organisms possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract ROS. d-nb.infonih.govnih.gov
Currently, there is a notable lack of studies directly investigating the induction of oxidative stress or the response of specific antioxidant defense systems (e.g., SOD, CAT activity) following exposure to Decamethylcyclopentasiloxane in relevant ecotoxicological models such as fish, invertebrates, or birds. While some studies have measured DNA damage in wildlife from areas contaminated with D5 among other pollutants, a direct causal link to D5 has not been established. oup.com Research on aerosols generated from oxidized D5 noted that resulting gaseous products could be toxic to lung cells, but these studies did not focus on the classic antioxidant enzyme responses in ecotoxicological species. brieflands.com One review noted that while D5 can induce various cytochrome P450 isozymes, studies evaluating oxidative DNA damage specifically had not been reported at that time. brieflands.com Therefore, a significant data gap exists regarding the potential for D5 to cause oxidative stress in environmental organisms.
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems, potentially causing adverse effects in an organism or its progeny. ekb.egwisdompress.co.in D5 has been investigated for its potential endocrine-disrupting properties, with much of the mechanistic research conducted on laboratory rats. These studies suggest that D5 does not act as a classic estrogen by binding to estrogen receptors. nih.gov Instead, its effects may be mediated through other pathways.
Mechanistic studies in rats suggest that D5 may act as a dopamine (B1211576) agonist, which can alter the pituitary control of the estrus cycle and lead to an estrogen imbalance. Some studies have reported that D5 exposure in female rats can increase the number of ovarian follicles and elevate levels of estradiol, a key female sex hormone. scielo.brwisdompress.co.in
While these findings in laboratory mammals indicate a potential for endocrine disruption, there is limited information on the specific mechanisms of endocrine disruption by D5 in aquatic and terrestrial wildlife populations. kagoshima-u.ac.jp It is known that EDCs can affect wildlife, but establishing a direct link between a specific chemical like D5 and observed effects in wild populations is challenging. kagoshima-u.ac.jpekb.eg
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. e-fas.org Mutagenicity is the induction of permanent, transmissible changes in the genetic material of cells. e-fas.org
Decamethylcyclopentasiloxane has been evaluated in a comprehensive range of standard genotoxicity and mutagenicity tests. The available data consistently indicate that D5 is not DNA reactive, mutagenic, or clastogenic.
Standard in vitro assays in which D5 has shown no activity include:
Bacterial reverse mutation assays (Ames test).
Mammalian cell gene mutation assays. brieflands.com
Chromosome aberration tests in mammalian cells. brieflands.com
Analytical Chemistry Methodologies for Decamethylcyclopentasiloxane Ec 259 473 9 in Environmental Matrices
Sampling and Preservation Techniques for Air, Water, Soil, and Biota
The accurate quantification of D5 begins with meticulous sampling and preservation protocols tailored to the specific environmental matrix. Due to its volatility and potential for background contamination, specialized procedures are crucial. researchgate.net
Air: Active air sampling is commonly performed using sorbent tubes packed with materials like polyurethane foam (PUF) or a combination of PUF and XAD resin. These sorbents effectively trap volatile siloxanes from a known volume of air. Passive air samplers are also utilized for long-term monitoring, providing time-weighted average concentrations. su.sediva-portal.org Following collection, samples are sealed and stored at low temperatures (e.g., -20°C) to prevent volatilization and degradation until analysis.
Water: Water samples, including surface water and wastewater effluent, are typically collected in pre-cleaned glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) to minimize analyte sorption and contamination. researchgate.net To prevent exposure to laboratory air which may contain background D5, internal standards can be added in the field. researchgate.net Samples should be kept cool (around 4°C) and analyzed promptly. For long-term storage, freezing is an option, although potential effects on analyte stability should be validated.
Soil and Sediment: Surface soil and sediment samples are collected using stainless steel corers or grabs. Samples are placed in glass jars or high-density polyethylene (B3416737) (HDPE) containers. Given D5's high persistence in sediment, with half-lives exceeding 1200 days, immediate freezing (-20°C) or freeze-drying is the preferred method of preservation to halt biological and chemical degradation. su.sepops.int
Biota: Biological tissues, such as fish liver or muscle and marine mammal blubber, are collected and must be handled carefully to avoid external contamination. su.seca.gov Samples are typically wrapped in aluminum foil, placed in sealed bags, and immediately frozen at -20°C or lower. nih.gov For some analyses, tissues may be homogenized prior to freezing.
| Matrix | Sampling Technique | Preservation Method | Key Considerations |
| Air | Active sampling (PUF/XAD tubes), Passive samplers | Seal and store at ≤ -20°C | Avoid background contamination from silicone-based products. |
| Water | Grab sampling in glass bottles (PTFE-lined caps) | Store at ~4°C in the dark; Field addition of internal standards | Minimize headspace to prevent volatilization. researchgate.net |
| Soil/Sediment | Stainless steel corers/grabs | Freeze at ≤ -20°C or freeze-dry | High persistence requires halting degradation processes. su.sepops.int |
| Biota | Dissection with clean tools | Wrap in foil, seal, and freeze at ≤ -20°C | Avoid cross-contamination during collection and handling. nih.gov |
Extraction and Clean-up Procedures for Trace Analysis
The trace-level concentrations of D5 in complex environmental samples necessitate efficient extraction and clean-up to remove interfering matrix components.
Extraction:
Solvent Extraction: This is a common method for solid matrices like soil, sediment, and sludge. A mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) is often used. researchgate.net For biota, solvents like n-hexane are employed. nih.gov Ultrasound-assisted extraction (UAE) can enhance extraction efficiency from solid samples. uva.es
Purge and Trap (P&T): This dynamic headspace technique is highly effective for water and biota samples. The sample is heated, and an inert gas purges the volatile D5 onto a sorbent trap. The trapped analytes are then thermally desorbed for analysis. This method offers high purification and reduces contamination risk. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase is exposed to the headspace above a water or solid sample, where it adsorbs D5. It is a simple, solvent-free technique suitable for water analysis. researchgate.net
Magnetic Solid-Phase Extraction (MSPE): This novel technique uses magnetic nanoparticles, such as graphene oxide/Fe3O4, as a sorbent. The sorbent is dispersed in the water sample to extract D5 and then collected using a magnet, offering a fast and environmentally friendly alternative to traditional SPE. ua.es
Clean-up:
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent (e.g., C18, PSA) to the extract to remove interferences like lipids and organic matter. mdpi.com
Column Chromatography: For complex extracts, particularly from biota, clean-up on columns packed with silica (B1680970) gel or Florisil can effectively separate D5 from co-extracted lipids. eurofins.com
Gel Permeation Chromatography (GPC): GPC is another effective technique for removing high-molecular-weight interferences, such as lipids, from biological sample extracts.
| Method | Principle | Target Matrix | Advantages |
| Purge and Trap | Volatiles are purged from a heated sample slurry onto a sorbent trap. nih.gov | Water, Biota, Sludge | High purity extracts, low contamination risk. nih.gov |
| HS-SPME | Adsorption of analytes from sample headspace onto a coated fiber. researchgate.net | Water | Solvent-free, simple, good sensitivity. researchgate.net |
| Solvent Extraction | Dissolution of D5 in an organic solvent (e.g., hexane, ethyl acetate). researchgate.net | Soil, Sediment, Sludge, Biota | Well-established, effective for solid matrices. |
| MSPE | Extraction using magnetic nanoparticles as a sorbent. ua.es | Water | Fast, reduced solvent use, high enrichment factor. ua.es |
Advanced Chromatographic and Spectrometric Detection Techniques
GC-MS is the cornerstone for the determination of D5 due to its volatility and the technique's high sensitivity and selectivity. filab.fr
Optimization of the GC-MS method is critical to achieve low detection limits and accurate quantification. Key parameters include:
Column Selection: A non-polar or mid-polar capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is commonly used for the separation of siloxanes. unil.ch Column dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) are chosen to balance resolution and analysis time. unil.ch
Injection Technique: Splitless injection is preferred for trace analysis to ensure the maximum transfer of analyte to the column. unil.ch However, background interference from silicone-based septa can be a significant issue. Using septum-free injectors or implementing a delayed injection method can mitigate this contamination. hznu.edu.cn
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C) to trap volatile compounds, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 300°C) to elute all compounds of interest. unil.ch
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity by monitoring specific ions characteristic of D5 (e.g., m/z 355, 267, 73). unil.ch
A significant challenge in D5 analysis is background contamination from various lab sources, including GC septa and sample vials. hznu.edu.cn Rigorous blank control and specific procedures, like baking septa or using vial cap liners made of non-silicone materials, are essential for accurate trace-level analysis. hznu.edu.cn
While D5 itself is a primary target, understanding its environmental fate requires the identification of its degradation and metabolic products. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or GC, is a powerful tool for this purpose. researchgate.net
Techniques like Quadrupole-Orbitrap (Q-Orbitrap) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide high mass accuracy (<5 ppm) and resolving power (>70,000 FWHM). thermofisher.comijpras.com This allows for:
Unambiguous Elemental Formula Determination: HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars), which is critical in complex matrices. For instance, a resolution of 70,000 can separate a ³⁴S isotope from a ¹³C₂ isotope, an assignment impossible at lower resolutions. thermofisher.com
Metabolite Profiling: In untargeted metabolomics studies, LC-HRMS can screen for a wide range of potential D5 metabolites in environmental or biological samples. animbiosci.org Data processing software can then identify ions related to the parent compound based on accurate mass and isotopic patterns. thermofisher.com
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities within HRMS instruments (e.g., HCD cell in a Q-Exactive instrument) allow for the fragmentation of metabolite ions, providing structural information for identification. acs.orgthermoscientific.com Studies have identified various D5 oxidation products, including ring-opened silanols and dimers, in laboratory and ambient aerosol samples using these techniques. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
Quality Assurance and Quality Control in Environmental Monitoring Programs
A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure that data from environmental monitoring are reliable, defensible, and of known quality. desi.qld.gov.aunj.gov
Key QA/QC elements for D5 analysis include:
Method Blanks: An analyte-free matrix is processed through the entire analytical procedure to assess contamination introduced during sample preparation and analysis. epa.gov Given the ubiquitous nature of siloxanes, this is a critical check.
Field Blanks: Deionized water or a clean sorbent tube is taken to the sampling site and handled like a real sample to check for contamination during collection and transport. epa.gov
Spiked Samples (Matrix Spikes): A known quantity of D5 is added to a sample before extraction to determine the recovery of the method and assess matrix effects. researchgate.net Recoveries are typically expected to be within a defined range (e.g., 70-120%). researchgate.net
Duplicate Samples: A sample is split into two and analyzed independently to assess the precision (reproducibility) of the sampling and analysis method. epa.gov
Internal Standards: A labeled isotopic variant of D5 (e.g., deuterated D5) is added to every sample, standard, and blank before processing. This corrects for losses during sample preparation and instrumental analysis, improving the accuracy and precision of quantification. nih.gov
Data Quality Objectives (DQOs): Establishing DQOs at the outset of a monitoring program defines the level of data quality required to make decisions. This includes setting limits for precision, accuracy, and sensitivity (e.g., limits of detection and quantification). nj.gov
Regular participation in inter-laboratory comparison studies is also a vital component of a comprehensive QA program, providing an external check on laboratory performance. epri.com
Ecological Risk Assessment Frameworks and Regulatory Research for Decamethylcyclopentasiloxane Ec 259 473 9
Development of Environmental Exposure Scenarios for Decamethylcyclopentasiloxane
Environmental exposure scenarios for D5 are developed to estimate its concentration in various environmental compartments. These scenarios consider the entire lifecycle of the substance, from production and formulation to consumer use and disposal. service.gov.uknih.gov The primary release of D5 into the environment is to the air, with subsequent distribution to water, soil, and sediment. canada.ca
Key factors in developing these scenarios include:
Use Patterns: The widespread use of D5 in personal care products results in significant releases to wastewater treatment plants (WWTPs). service.gov.uknih.gov
Physical-Chemical Properties: D5 has a high vapor pressure and Henry's Law constant, leading to significant partitioning to the atmosphere. canada.caca.gov Its high octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc) indicate a tendency to adsorb to organic matter in soil and sediment. ca.gov
Release Estimates: Regulatory models like the European Union System for the Evaluation of Substances (EUSES) are used to predict environmental concentrations (PECs) based on emission scenarios. su.se For example, scenarios for the formulation of personal care products and their use by the general public have been modeled to estimate PECs in surface water and sediment. service.gov.uksu.se
Table 1: Predicted Environmental Concentrations (PECs) for D5 from the Use of Personal Care Products
| Environmental Compartment | Predicted Environmental Concentration (PEC) |
| Surface Water | Varies based on scenario, with some models predicting concentrations that trigger further risk assessment. service.gov.uksu.se |
| Sediment | Risks have been identified for both freshwater and marine sediments from various lifecycle stages, including consumer use. service.gov.uk |
This table is for illustrative purposes and synthesizes information from multiple sources. Specific PEC values can vary significantly depending on the model and assumptions used.
Derivation of Predicted No-Effect Concentrations (PNECs) for Environmental Compartments
Predicted No-Effect Concentrations (PNECs) are derived from ecotoxicity data to establish a concentration below which adverse effects on ecosystems are not expected. For D5, PNECs have been determined for various environmental compartments, including water, sediment, and soil.
The derivation of PNECs involves applying assessment factors (AF) to toxicity data, such as No-Observed-Effect Concentrations (NOECs) or Lowest-Observed-Effect Concentrations (LOECs), from laboratory studies with representative organisms. acs.org
Table 2: Predicted No-Effect Concentrations (PNECs) for Decamethylcyclopentasiloxane
| Environmental Compartment | PNEC Value | Key Organism/Endpoint | Reference |
| Freshwater | 1.2 µg/L | Aquatic organisms (short-term) | chemos.de |
| Marine Water | 0.12 µg/L | Aquatic organisms (short-term) | chemos.de |
| Freshwater Sediment | 70 mg/kg dw | Sediment organisms (28d-NOEC) | pops.int |
| Sewage Treatment Plant (STP) | 10 mg/L | Microorganisms | chemos.de |
dw = dry weight
It is important to note that PNEC values can differ between regulatory assessments due to variations in the selected toxicity data and the applied assessment factors. For instance, a Canadian assessment initially used a PNEC of 0.015 mg/L for aquatic organisms based on the substance's water solubility limit where no adverse effects were observed. canada.ca
Integration of Environmental Fate and Ecotoxicity Data in Risk Characterization Models
Risk characterization involves comparing the predicted environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs) to determine a risk characterization ratio (RCR). An RCR greater than 1 indicates a potential risk to the environment, prompting further investigation or risk management measures. service.gov.uk
For D5, risk characterization has been a complex process. While some assessments have identified potential risks, particularly for sediment compartments, others have concluded that the risk is negligible. service.gov.uknih.gov This discrepancy often arises from the different models, exposure scenarios, and PNEC values used. oup.com
The integration of data involves:
Fugacity Modeling: This approach is used to understand the partitioning of D5 between different environmental media. canada.caoup.com Due to its properties, D5 is expected to be lost from water through volatilization into the air, where it can undergo degradation. service.gov.uk
Bioaccumulation Assessment: D5 has a high bioconcentration factor (BCF), exceeding the criteria for a bioaccumulative (B) and very bioaccumulative (vB) substance under REACH. su.se However, studies have also shown that D5 can be metabolized and eliminated by organisms, leading to biodilution in the food web rather than biomagnification. nih.gov
Contribution of Research to International Chemical Management Policies for cVMS
Research on the environmental fate and effects of D5 has significantly influenced international chemical management policies for cyclic volatile methylsiloxanes (cVMS).
REACH Regulation (EC) No 1907/2006 in Europe: Under REACH, D5 is identified as a substance of very high concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties. cirs-group.comeuropa.eu This has led to restrictions on its use. For example, D5 is restricted in wash-off cosmetic products to a concentration of less than 0.1% by weight. cirs-group.com Further restrictions on other consumer and professional products are also being implemented. cirs-group.com
International Conventions: The potential for long-range atmospheric transport of D5 has been demonstrated by its detection in remote regions like the Arctic. su.se This has implications for its consideration under international agreements on persistent organic pollutants.
The ongoing research and regulatory evaluations of D5 and other cVMS highlight the challenges in assessing the environmental risks of high-production-volume chemicals with complex environmental behavior. nih.govoup.com
Emerging Research Directions and Future Perspectives for Decamethylcyclopentasiloxane Ec 259 473 9
Novel Analytical Approaches for Environmental Contaminant Profiling
The environmental analysis of Decamethylcyclopentasiloxane (D5) is challenging due to its volatility and the high potential for background contamination during sampling and analysis. nih.govresearchgate.netresearchgate.net While gas chromatography-mass spectrometry (GC-MS) is a widely used and established method for analyzing D5, novel approaches are being developed to enhance sensitivity, specificity, and efficiency, particularly for complex environmental matrices. filab.fr
A significant challenge in measuring D5 is achieving low detection limits to quantify concentrations in ambient air and water, especially in locations remote from direct sources. nih.govresearchgate.net Traditional methods often struggle with this, but recent advancements have pushed the boundaries of detection. For instance, a method using a high-efficiency sorbent (Isolute ENV+) for air sampling, followed by elution in a small solvent volume and direct GC/MS injection, has successfully lowered quantification limits by nearly two orders of magnitude to approximately 0.3 ng/m³. nih.govresearchgate.net This has enabled the quantification of D5 in rural air, with concentrations found to range from 0.7 to 8 ng/m³. nih.gov
For analyzing D5 in atmospheric aerosols, a novel ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method has been introduced. acs.org This technique helps in the molecular characterization of oxidized D5 products, which form secondary organic aerosols (SOA). acs.org The method has been used to identify specific oxidation products that can serve as molecular tracers for D5-derived SOA in the atmosphere, addressing a previous knowledge gap. acs.org
The table below summarizes various analytical techniques used for D5 detection in different environmental samples.
| Analytical Technique | Sample Matrix | Key Advantages/Applications | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil, Biota | Widely used standard for identifying and quantifying volatile siloxanes. | filab.fr |
| High-Efficiency Solid Phase Extraction (SPE) with GC/MS | Air | Provides very low limits of quantification (~0.3 ng/m³), good repeatability, and minimizes contamination by simplifying sample processing. | nih.govresearchgate.net |
| Headspace GC/MS (HS-GC/MS) | River Water, Wastewater | Effective for analyzing D5 in water samples, with measured concentrations in treated wastewater ranging from 31 to 400 ngL⁻¹. | researchgate.net |
| Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) | Aerosol | Advances the analysis of oxidized D5 products (oVMS) and helps identify molecular tracers for D5-derived secondary organic aerosol. | acs.org |
| Headspace-Solid Phase Microextraction (HS-SPME) with GC/MS | Water, Air | A method used for extracting volatile compounds from air or water samples for analysis. | researchgate.netfilab.fr |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Biological Samples | Used for analyzing siloxanes in matrices like blood or urine. | filab.fr |
Application of Omics Technologies in Ecotoxicological Investigations
Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing ecotoxicology by providing a comprehensive view of the molecular mechanisms of toxicity. researchgate.net These high-throughput methods allow for an unbiased assessment of how organisms respond to environmental stressors like D5 at various biological levels. nih.govnih.gov By analyzing changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can build a more complete picture of the biological impacts of chemical exposure. medreport.foundationmetabolon.com
The application of omics in ecotoxicology helps to:
For instance, transcriptomics can reveal changes in gene expression that indicate stress responses long before any visible physiological effects occur. nih.gov Proteomics identifies alterations in protein levels and functions, which are the direct effectors of cellular processes. Metabolomics provides a snapshot of the metabolic state of an organism, reflecting the ultimate downstream consequences of molecular perturbations. metabolon.com While specific omics studies focused solely on D5 are emerging, the framework for these investigations is well-established in the broader field of ecotoxicology. nih.govtuni.fi Integrating these datasets can provide a powerful, multi-layered understanding of the ecotoxicological profile of D5. researchgate.netmetabolon.com
Climate Change Interactions with Decamethylcyclopentasiloxane Environmental Dynamics
Climate change is altering the environmental dynamics of chemical contaminants, and D5 is no exception. minamataconvention.org Key climatic factors such as rising temperatures, changes in precipitation, and melting of ice can significantly influence the release, transport, fate, and distribution of D5 in the environment. csic.es
Several key interactions are of particular concern:
Modeling studies are crucial tools for predicting how these climatic changes will affect the concentration and seasonality of D5 on a regional and global scale. ucpress.eduresearchgate.net These models suggest that factors like temperature and wind patterns play a significant role in the environmental behavior of D5. researchgate.netdntb.gov.ua
Sustainable Alternatives and Green Chemistry Considerations
Due to regulatory restrictions and environmental concerns surrounding D5, there is a significant market need for safer and more sustainable alternatives, particularly in the personal care industry. changechemistry.orgnoviams.com The principles of green chemistry—designing chemical products and processes that reduce or eliminate hazardous substances—are central to this effort. noviams.comignited.in
The search for alternatives focuses on replicating the desirable properties of D5, such as its silky, lightweight, and non-greasy feel, while ensuring the replacement is biodegradable and has a better environmental profile. bio-skin-technology.comazelis.compersonalcaremagazine.com Several classes of compounds are being explored as potential substitutes:
The development of these alternatives often involves biocatalysis, which uses enzymes to synthesize esters under mild conditions, resulting in high-purity products with less waste compared to traditional chemical synthesis. nih.gov
The table below presents some of the alternatives to D5 currently available or under investigation.
| Alternative Compound/Product | Chemical Class | Key Properties | Reference |
|---|---|---|---|
| C13-15 Alkane (Plant-Derived) | Hydrocarbon | Natural, biodegradable, mimics volatile silicones. | bio-skin-technology.com |
| SilSense™ Bio 5 (C9-12 Alkane) | Bio-alkane | Naturally derived, readily biodegradable, similar sensory feel to D5, non-sticky. | azelis.compersonalcaremagazine.comlubrizol.com |
| Coco-Caprylate/Caprate | Plant-Based Ester | Dry-touch natural emollient with a silicone-like finish. | bio-skin-technology.com |
| Isoamyl Laurate & Isoamyl Cocoate | Plant-Based Ester | Derived from sugarcane & coconut, offers a soft texture. | bio-skin-technology.com |
| Neopentyl Glycol Diheptanoate | Ester | Lightweight ester providing a smooth, non-greasy feel. | bio-skin-technology.com |
| Galesan Ecogreen C® (Tetradecane, Sunflower Seed Oil, Tocopherol) | Plant-Based Blend | 100% plant-based and biodegradable, replicates dry, powdery feel. | ricardomolina.com |
| Hydrogenated Polyisobutene | Hydrocarbon Emollient | Provides a silky after-feel but lacks volatility. | bio-skin-technology.com |
Q & A
Q. What are the established synthesis protocols for Einecs 259-473-9, and how can researchers ensure reproducibility in its preparation?
Methodological Answer:
- Follow peer-reviewed synthesis procedures with documented reaction conditions (e.g., temperature, catalysts, solvents).
- Include detailed characterization data (e.g., NMR, IR spectra) in supplementary materials for verification.
- Replicate experiments under controlled environmental conditions and report yield variability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Combine HPLC with UV-vis detection for purity assessment and X-ray crystallography for structural elucidation.
- Validate methods using reference standards and report detection limits .
Q. What standardized methodologies exist for assessing the acute toxicity profile of this compound in preclinical models?
Methodological Answer:
Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on this compound?
Methodological Answer:
- Use academic databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis" or "toxicity."
- Screen abstracts for relevance and prioritize peer-reviewed journals.
- Create a table comparing reported properties (e.g., melting points, solubility) to identify inconsistencies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?
Methodological Answer:
Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?
Methodological Answer:
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in long-term exposure studies of this compound?
Methodological Answer:
- Apply non-linear regression models (e.g., Hill equation) to fit dose-response data.
- Use Bayesian statistics to account for uncertainty in low-dose extrapolation.
- Include sensitivity analyses to test assumptions in toxicity thresholds .
Q. How can researchers design experiments to investigate the metabolic fate of this compound in biological systems?
Methodological Answer:
- Use isotope labeling (e.g., ¹⁴C) to track compound distribution in vitro/in vivo.
- Combine LC-MS/MS for metabolite identification and enzyme inhibition assays.
- Employ kinetic modeling to predict metabolic pathways and half-life .
Data Management and Reproducibility
Q. What strategies ensure robust data management for multidisciplinary studies on this compound?
Methodological Answer:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
- Use electronic lab notebooks (ELNs) with version control for experimental records.
- Share datasets in repositories like Zenodo with detailed metadata .
Q. How should researchers address conflicting results in catalytic applications of this compound?
Methodological Answer:
- Replicate experiments with controlled variables (e.g., catalyst loading, reaction time).
- Perform surface characterization (e.g., SEM, XPS) to identify material heterogeneity.
- Publish negative results and methodological limitations to guide future studies .
Tables for Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
